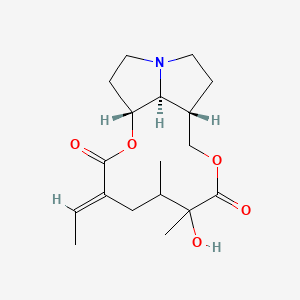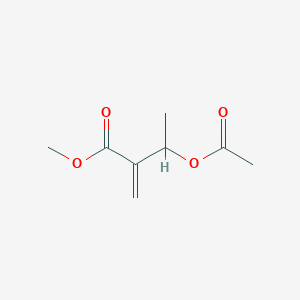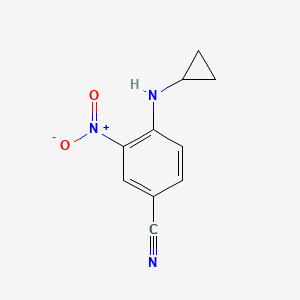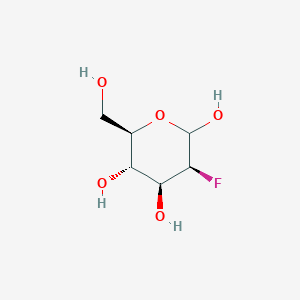
Hastacine
説明
Hastacine is a naturally occurring compound found in the bark of several species of the genus Ficus. It has been used for centuries in traditional Chinese medicine for its anti-inflammatory, anti-bacterial, and anti-viral properties. Its unique chemical structure has also been studied for its potential to treat a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
科学的研究の応用
1. Properties of Porcine Adipose-derived Stem Cells
Porcine adipose-derived stem cells (pASCs) are crucial in preclinical studies due to their similarity to human anatomy and physiology, making pigs an attractive model for such studies. The review by Arrizabalaga & Nollert (2017) emphasizes the importance of understanding the properties of pASCs for successful application in preclinical models, particularly in regenerative medicine and cellular therapy (Arrizabalaga & Nollert, 2017).
2. Integerrimine from Cacalia Hastata L. Subsp. Orientalis KITAMURA
Research by Hayashi, Natorigawa, & Mitsuhashi (1972) explored the constituents of Cacalia hastata, among other species, discovering naphthofuran-type derivatives and pyrrolizidine alkaloid hastacine. This study offers insights into the chemical composition of Cacalia hastata and its potential applications (Hayashi, Natorigawa, & Mitsuhashi, 1972).
3. Quantum Dots for Live Cells and Diagnostics
Michalet et al. (2005) discuss the evolution of research on quantum dots (qdots) from electronic materials science to biological applications. This includes their use in high-resolution cellular imaging, in vivo observation of cell trafficking, tumor targeting, and diagnostics, highlighting their potential in scientific research and medical applications (Michalet et al., 2005).
4. Hemostatic Bioactivity of Pollen Typhae Carbonisata-derived Carbon Quantum Dots
Yan et al. (2017) discovered water-soluble carbon quantum dots (CQDs) in Pollen Typhae Carbonisata (PTC) and assessed their anti-hemorrhagic effects. Their research revealed the potential biomedical applications of CQDs in haemorrhage control, laying a foundation for future drug discovery (Yan et al., 2017).
特性
IUPAC Name |
(1R,4E,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4+/t11?,13-,14-,15+,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHCJHQOYFUIMG-ZEDKSUSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CC(C(C(=O)OC[C@H]2CCN3[C@@H]2[C@@H](CC3)OC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901020151 | |
| Record name | Hastacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20361-77-7 | |
| Record name | Hastacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020361777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hastacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl chloro[(4-fluorophenyl)hydrazono]acetate](/img/structure/B1599257.png)



